3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One of the applications of benzimidazole derivatives, which are structurally related to the compound , is in corrosion inhibition. An experimental study showed that benzimidazole derivatives were effective inhibitors for mild steel corrosion in HCl solution. The inhibition efficiency increased with concentration, and adsorption of these inhibitors on the mild steel surface was consistent with the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).
Novel Synthesis Methods
Research into novel synthesis methods for related compounds includes a protocol for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond-forming strategy. This approach is noted for its simplicity, efficiency, and eco-friendliness, utilizing water as a solvent and avoiding metal catalysts (Yadav, Vagh, & Jeong, 2020).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed the potential for these compounds in combating microbial infections. The research involved the synthesis of various derivatives and testing their effectiveness against microorganisms, showing promising results for some compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Activities
Another significant area of application is in anticancer research, where benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential as EGFR inhibitors. Molecular stability, conformational analyses, and molecular docking studies have been conducted to understand the mechanism behind their anti-cancer properties, showing promising results for certain compounds (Karayel, 2021).
properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-24-13-9-7-12(8-10-13)22-16(19-20-17(22)25-2)11-21-14-5-3-4-6-15(14)26-18(21)23/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLUUXQRNYALTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SC)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.